molecular formula C19H23N3O4S B2769818 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 851129-75-4

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B2769818
CAS No.: 851129-75-4
M. Wt: 389.47
InChI Key: GNYOUHWUDGSUDL-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxadiazole ring, and a piperidine ring

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Formation of the Piperidine Ring: The final step involves the reaction of the thioacetylated oxadiazole with 2-ethylpiperidine under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzodioxin or oxadiazole rings.

    Reduction: Reduced forms of the oxadiazole or thioacetyl groups.

    Substitution: Substituted derivatives at the benzodioxin or piperidine rings.

Comparison with Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A simpler compound with a benzodioxin ring and an ethanone group.

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains a benzodioxin ring and an amine group.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A sulfonamide derivative with a benzodioxin ring.

Uniqueness: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-14-5-3-4-8-22(14)17(23)12-27-19-21-20-18(26-19)13-6-7-15-16(11-13)25-10-9-24-15/h6-7,11,14H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOUHWUDGSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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